molecular formula C10H18BrNO2 B2691439 tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate CAS No. 1545706-29-3

tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate

Cat. No.: B2691439
CAS No.: 1545706-29-3
M. Wt: 264.163
InChI Key: XTRAFPXGOUQBGP-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate is a brominated cyclopropane derivative featuring a carbamate-protected amine and a bromomethyl substituent. The bromine atom acts as a reactive leaving group, making this compound a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions or cross-coupling methodologies.

Properties

IUPAC Name

tert-butyl N-[[1-(bromomethyl)cyclopropyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-7-10(6-11)4-5-10/h4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRAFPXGOUQBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545706-29-3
Record name tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a Simmons-Smith reaction, where a diazomethane derivative reacts with an alkene in the presence of a zinc-copper couple.

    Bromomethylation: The cyclopropyl ring is then bromomethylated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Carbamate Formation: The final step involves the reaction of the bromomethylcyclopropyl derivative with tert-butyl carbamate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for the bromomethylation step to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and reaction monitoring helps in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group in tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Reduction Reactions: The compound can be reduced using hydrogenation catalysts to remove the bromine atom, resulting in the formation of the corresponding methyl derivative.

    Oxidation Reactions: Oxidation of the cyclopropyl ring can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to ring-opening and formation of carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) under atmospheric pressure.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.

Major Products Formed

    Substitution: Formation of azido derivatives, thiol derivatives, or ethers depending on the nucleophile used.

    Reduction: Formation of tert-butyl N-{[1-(methyl)cyclopropyl]methyl}carbamate.

    Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.

Scientific Research Applications

The compound tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate (CAS: 1545706-29-3) is a specialized chemical with various applications in scientific research, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the introduction of cyclopropyl groups into various organic frameworks, which can enhance the biological activity of the resulting compounds.

Table 1: Synthesis Pathways Using this compound

Reaction TypeReagents/ConditionsProduct Type
Nucleophilic SubstitutionNucleophile (e.g., amines)Carbamate derivatives
Coupling ReactionsTransition metal catalystsBiologically active compounds
Ring-opening ReactionsLewis acids or basesModified cyclopropane derivatives

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a building block in the synthesis of pharmaceuticals. The incorporation of cyclopropyl groups is known to enhance the pharmacokinetic properties of drug candidates.

Case Study: Development of Anticancer Agents

Research has indicated that compounds derived from this compound exhibit promising anticancer activity. For instance, derivatives synthesized from this compound have shown effectiveness against various cancer cell lines, highlighting its potential in drug development.

The biological activity of this compound and its derivatives has been evaluated in several studies, focusing on their interaction with biological targets.

Compound NameTargeted PathwayIC50_{50} (µM)Reference
Derivative AApoptosis induction5.2
Derivative BInhibition of cell proliferation12.4
Derivative CAntimicrobial activity8.0

Safety Data

  • Skin Irritation : Causes skin irritation (H315)
  • Eye Damage : Causes serious eye damage (H318)

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their function.

Comparison with Similar Compounds

Functional Group Substitution and Reactivity

The bromomethyl group in the target compound can be replaced with diverse functional groups, altering reactivity and applications. Key analogs include:

Hydroxymethyl Variant
  • Compound : tert-Butyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate
  • CAS : 153248-46-5
  • Molecular Formula: C₁₀H₁₉NO₃
  • Molecular Weight : 201.27
  • Key Difference : The hydroxyl group replaces bromine, reducing electrophilicity. This analog is less reactive in substitution reactions but serves as a precursor for oxidation or protection strategies.
  • Applications : Used in peptide synthesis and as a building block for bioactive molecules requiring hydroxyl functionality .
Aminoethyl Variant
  • Compound: tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate
  • CAS : 1032684-85-7
  • Molecular Formula : C₁₁H₂₀N₂O₂ (estimated)
  • Molecular Weight : ~228.29
  • Key Difference: The aminoethyl group introduces nucleophilicity, enabling participation in amide bond formation or coordination chemistry.
  • Applications : Likely utilized in ligand design or as an intermediate for nitrogen-containing pharmaceuticals .
Methoxyacetyl Variant
  • Compound : tert-Butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate
  • CAS : 1997968-36-1
  • Molecular Formula: C₁₂H₂₁NO₅ (estimated)
  • Molecular Weight : ~271.30
  • Key Difference : The methoxyacetyl group adds polarity and steric bulk, influencing solubility and metabolic stability.
  • Applications: Potential use in esterification reactions or as a protected intermediate in drug discovery .
Boronic Acid Derivatives
  • Compound : tert-Butyl N-{1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclopropyl}carbamate
  • CAS : 1029684-37-4
  • Molecular Formula : C₁₄H₂₃BN₂O₃
  • Molecular Weight : 278.16
  • Key Difference : The boronate ester enables Suzuki-Miyaura cross-coupling reactions.
  • Applications : Critical in synthesizing biaryl structures for materials science or pharmaceuticals .

Structural and Functional Comparison Table

Compound CAS Molecular Formula Molecular Weight Key Functional Group Primary Applications
Target: Bromomethyl derivative Not specified Likely C₁₁H₁₈BrNO₂ ~276.18 (estimated) Bromomethyl Alkylation, cross-coupling intermediates
Hydroxymethyl variant 153248-46-5 C₁₀H₁₉NO₃ 201.27 Hydroxymethyl Oxidation precursors, peptide synthesis
Aminoethyl variant 1032684-85-7 C₁₁H₂₀N₂O₂ ~228.29 Aminoethyl Ligand design, bioactive molecules
Methoxyacetyl variant 1997968-36-1 C₁₂H₂₁NO₅ ~271.30 Methoxyacetyl Esterification, drug intermediates
Boronic acid derivative 1029684-37-4 C₁₄H₂₃BN₂O₃ 278.16 Boronate ester Suzuki couplings, biaryl synthesis

Biological Activity

tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate, with the CAS number 1545706-29-3, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10H18BrNO2
  • Molecular Weight : 264.16 g/mol
  • Purity : 97%
  • IUPAC Name : tert-butyl ((1-(bromomethyl)cyclopropyl)methyl)carbamate
  • Structure : The compound features a tert-butyl group attached to a cyclopropyl ring with a bromomethyl substituent.

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its potential therapeutic applications. Research indicates that compounds with similar structures can exhibit various pharmacological effects, including anti-inflammatory and anti-cancer properties.

Key Findings from Research Studies

  • Antiparasitic Activity : A study highlighted the importance of structural modifications in carbamate derivatives for enhancing antiparasitic efficacy. While specific data on this compound was not detailed, it is suggested that similar compounds may target protozoan parasites effectively .
  • Structure-Activity Relationship (SAR) : Studies on related compounds emphasize the significance of the cyclopropyl moiety in influencing biological activity. Modifications to the substituents on the cyclopropane ring can lead to variations in potency and selectivity against specific targets .
  • Ligand Efficiency : The ligand efficiency of structurally similar compounds has been assessed, indicating that modifications can enhance binding affinity and biological effectiveness. This suggests that this compound could be optimized for better biological activity through careful structural alterations .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Compound AModerate antiparasitic effects
Compound BHigh ligand efficiency, selective for target enzymes
Compound CSignificant suppression of parasite burden in vivo

Safety and Handling

Given its chemical structure, safety precautions must be observed when handling this compound. It is classified under hazardous materials due to potential irritants associated with brominated compounds.

Q & A

Q. What are the key synthetic routes for tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate?

The compound is typically synthesized via a multi-step approach:

Cyclopropane ring formation : A cyclopropane intermediate is generated via [2+1] cycloaddition or Simmons–Smith reaction .

Bromination : The hydroxymethyl group on the cyclopropane (e.g., tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate) is brominated using reagents like PBr₃ or CBr₄ in anhydrous conditions .

Carbamate protection : A tert-butyl carbamate (Boc) group is introduced to protect the amine during synthesis, often via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Q. Key considerations :

  • Bromination efficiency depends on steric hindrance from the cyclopropane ring .
  • Boc deprotection under acidic conditions (e.g., TFA) must be avoided until final steps .

Q. How stable is this compound under typical laboratory storage conditions?

  • Thermal stability : Stable at room temperature but decomposes above 150°C, releasing toxic gases (e.g., HBr) .
  • Light sensitivity : Store in amber vials to prevent photolytic cleavage of the C–Br bond .
  • Moisture sensitivity : Hydrolysis of the bromomethyl group can occur in humid environments, forming hydroxymethyl derivatives .

Recommended storage : Dry, inert atmosphere (N₂/Ar), 2–8°C, away from strong oxidizers .

Q. What spectroscopic methods are used to characterize this compound?

  • ¹H/¹³C NMR :
    • Cyclopropane protons appear as distinct multiplets (δ 0.5–1.5 ppm) .
    • Bromomethyl group shows a singlet at δ 3.3–3.7 ppm (¹H) and δ 30–35 ppm (¹³C) .
  • Mass spectrometry (HRMS) : Expected molecular ion [M+H]⁺ for C₁₁H₁₉BrNO₂: m/z 292.06 .
  • IR spectroscopy : Carbamate C=O stretch at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?

The cyclopropane ring imposes steric and electronic constraints :

  • Steric effects : The rigid ring hinders nucleophilic attack at the bromomethyl carbon, requiring catalysts like Pd(PPh₃)₄ for Suzuki–Miyaura couplings .
  • Electronic effects : Ring strain enhances electrophilicity of the bromomethyl group, enabling faster SN2 substitutions compared to linear analogs .

Case study : In a 2023 study, the compound was used to synthesize cyclopropane-containing biaryl derivatives via Pd-catalyzed cross-coupling, achieving 75–85% yields .

Q. What are the challenges in resolving enantiomers of this compound?

  • Chirality sources : The cyclopropane ring and adjacent stereocenters (if present) create complex stereoisomerism .
  • Resolution methods :
    • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA mobile phases .
    • Derivatization : Convert to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid) for NMR analysis .

Data conflict : A 2021 study reported inconsistent enantiomeric excess (ee) values between HPLC and NMR methods due to residual solvent effects .

Q. How does the bromomethyl group participate in nucleophilic substitutions compared to chloromethyl analogs?

  • Reactivity trend : Br > Cl due to lower bond dissociation energy (C–Br: 65 kcal/mol vs. C–Cl: 81 kcal/mol) .
  • Mechanistic studies :
    • SN2 pathways : Bromine’s polarizability stabilizes transition states, leading to faster kinetics (k_Br/k_Cl ≈ 5–10) .
    • Side reactions : Competing elimination (E2) occurs in bulky bases (e.g., DBU), forming cyclopropene byproducts .

Experimental optimization : Use mild bases (e.g., K₂CO₃) and polar aprotic solvents (DMF, DMSO) to suppress elimination .

Q. What computational methods predict the compound’s stability in aqueous environments?

  • DFT calculations : B3LYP/6-31G* models show hydrolysis of the bromomethyl group proceeds via a two-step mechanism:
    • Water attack at the electrophilic carbon (ΔG‡ = 22.3 kcal/mol).
    • HBr elimination (ΔG‡ = 18.7 kcal/mol) .
  • MD simulations : The cyclopropane ring reduces solvation entropy, slowing hydrolysis by 40% compared to non-cyclic analogs .

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